Fmoc-D-alanyl chloride
Overview
Description
Fmoc-D-alanyl chloride is a derivative of alanine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is converted to an acid chloride. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mildly basic conditions .
Mechanism of Action
Target of Action
Fmoc-D-Alanyl Chloride (Fmoc-D-Ala-Cl) is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other compounds, particularly amino acids .
Mode of Action
Fmoc-D-Ala-Cl interacts with its targets (amines) through a nucleophilic attack . The amine reacts with the highly reactive 9-fluorenylmethyl chloroformate of Fmoc-D-Ala-Cl. As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . This reaction introduces the Fmoc group to the amine, effectively protecting it .
Biochemical Pathways
Fmoc-D-Ala-Cl plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) . It’s used to protect amines during the synthesis of peptides, allowing for the stepwise addition of amino acids without unwanted side reactions . The Fmoc group can be removed later in the process by a base, typically piperidine .
Pharmacokinetics
It’s worth noting that fmoc-d-ala-cl is sensitive to moisture and heat , which can affect its stability and effectiveness in reactions.
Result of Action
The primary result of Fmoc-D-Ala-Cl’s action is the protection of amines during synthesis, particularly in the production of peptides . This allows for controlled reactions and the stepwise construction of complex molecules .
Action Environment
The action of Fmoc-D-Ala-Cl is influenced by environmental factors. It’s sensitive to moisture and heat, which can affect its stability and reactivity . Furthermore, the pH of the environment can impact the effectiveness of the Fmoc group’s introduction and removal . For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions .
Biochemical Analysis
Biochemical Properties
Fmoc-D-alanyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics studies and solid-phase peptide synthesis techniques . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), making this compound a useful tool in these studies . The Fmoc group is typically removed with a base such as pyridine .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protected amino acid in peptide synthesis. The Fmoc group serves as a protective group that prevents the amino group of the alanine from reacting prematurely during peptide synthesis . Once the peptide chain has been assembled, the Fmoc group can be removed, allowing the amino group of the alanine to participate in further reactions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its stability. As an Fmoc-protected amino acid, it is stable under a variety of conditions, making it a reliable tool for peptide synthesis
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. The Fmoc group serves as a protective group that allows the alanine to be incorporated into peptide chains without reacting prematurely . Once the peptide chain is assembled, the Fmoc group can be removed, allowing the alanine to participate in further reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-alanyl chloride typically involves the protection of the amino group of D-alanine with the 9-fluorenylmethoxycarbonyl group, followed by the conversion of the carboxyl group to an acid chloride. The reaction conditions often include the use of reagents such as thionyl chloride or oxalyl chloride to facilitate the formation of the acid chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-alanyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acid chloride group can react with nucleophiles such as amines to form amides.
Hydrolysis: The acid chloride can hydrolyze to form the corresponding carboxylic acid.
Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents like piperidine.
Common Reagents and Conditions
Substitution: Reagents such as primary or secondary amines are commonly used.
Hydrolysis: Water or aqueous solutions can facilitate hydrolysis.
Deprotection: Piperidine or other secondary amines in a basic medium are used for deprotection.
Major Products Formed
Amides: Formed from substitution reactions with amines.
Carboxylic Acids: Formed from hydrolysis of the acid chloride.
Free Amines: Formed from the deprotection of the Fmoc group.
Scientific Research Applications
Fmoc-D-alanyl chloride is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-alanyl chloride: Similar in structure but derived from L-alanine.
Boc-D-alanyl chloride: Uses the tert-butyloxycarbonyl (Boc) group for protection instead of the Fmoc group.
Cbz-D-alanyl chloride: Uses the benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
Fmoc-D-alanyl chloride is unique due to its use of the Fmoc group, which is stable under acidic conditions and can be easily removed under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the sequential addition of amino acids .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxopropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYCMGTXVCJCH-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456371 | |
Record name | Fmoc-D-alanyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144073-15-4 | |
Record name | Fmoc-D-alanyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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